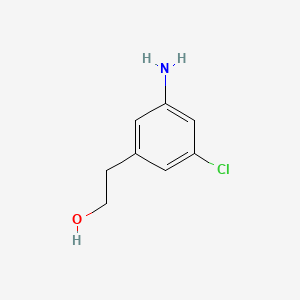
2-(3-Amino-5-chlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position, along with an ethanol group attached to the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3-Nitro-5-chlorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Another approach involves the nucleophilic substitution of 2-(3-Chloro-5-nitrophenyl)ethanol with ammonia or an amine under basic conditions. This reaction results in the replacement of the nitro group with an amino group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Amino-5-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Amino-5-chlorophenyl)acetic acid.
Reduction: 2-(3-Amino-5-chlorophenyl)ethane.
Substitution: 2-(3-Amino-5-hydroxyphenyl)ethanol or 2-(3-Amino-5-alkoxyphenyl)ethanol.
科学的研究の応用
2-(3-Amino-5-chlorophenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(3-Amino-5-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the ethanol group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
2-(3-Amino-5-chlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with the chlorine atom at the 4-position.
2-(3-Amino-5-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Amino-5-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-(3-amino-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2 |
InChIキー |
QOIJZWQGNWYPDE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester](/img/structure/B13690907.png)
![(R)-6-[4-[3-(2-Methyl-1-pyrrolidinyl)propoxy]phenyl]pyridazin-3(2H)-one](/img/structure/B13690917.png)
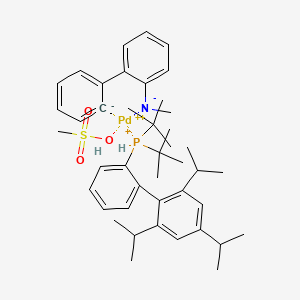
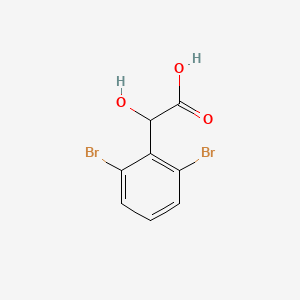
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
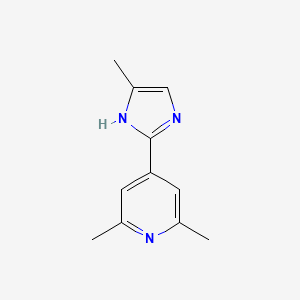
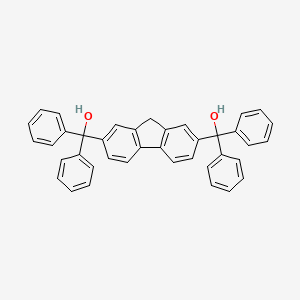
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
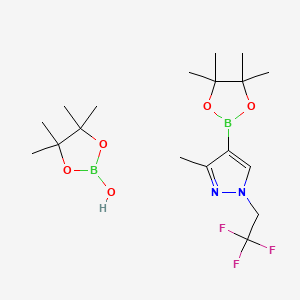
![2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one](/img/structure/B13690971.png)
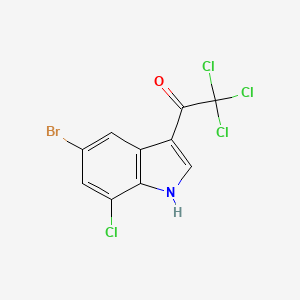
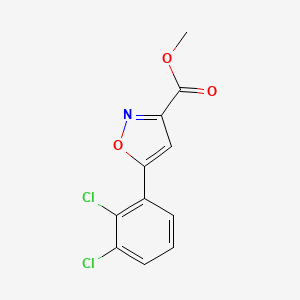
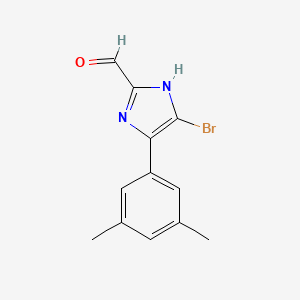
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
